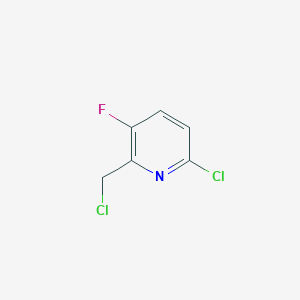

6-Chloro-2-(chloromethyl)-3-fluoropyridine

描述

6-Chloro-2-(chloromethyl)-3-fluoropyridine is a halogenated pyridine derivative characterized by a chloro group at position 6, a chloromethyl substituent at position 2, and a fluorine atom at position 3. This combination of electron-withdrawing groups (Cl, F) and a reactive chloromethyl moiety makes it a versatile intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals. Its molecular structure allows for nucleophilic substitution at the chloromethyl site, while the fluorine atom enhances the electron-deficient nature of the pyridine ring, influencing reactivity and binding properties .

属性

IUPAC Name |

6-chloro-2-(chloromethyl)-3-fluoropyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2FN/c7-3-5-4(9)1-2-6(8)10-5/h1-2H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLTPFUHAMOIPAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1F)CCl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-2-(chloromethyl)-3-fluoropyridine typically involves halogenation reactions. One common method is the chloromethylation of 6-chloro-3-fluoropyridine using formaldehyde and hydrochloric acid

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar halogenation techniques. The process may involve continuous flow reactors to ensure consistent quality and yield. Safety measures are crucial due to the reactive nature of the halogens involved.

化学反应分析

Types of Reactions: 6-Chloro-2-(chloromethyl)-3-fluoropyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of less halogenated derivatives.

Substitution: Substitution reactions, particularly nucleophilic substitution, are common due to the presence of halogen atoms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) can be used.

Substitution: Nucleophiles such as ammonia (NH₃) or amines can be used for substitution reactions.

Major Products Formed:

Oxidation: Oxidation can yield chlorinated pyridine oxides.

Reduction: Reduction can produce pyridine derivatives with fewer halogen atoms.

Substitution: Substitution reactions can lead to the formation of aminopyridines or other substituted pyridines.

科学研究应用

Organic Synthesis

6-Chloro-2-(chloromethyl)-3-fluoropyridine serves as a crucial building block in the synthesis of more complex organic molecules. Its halogen substituents facilitate nucleophilic substitution reactions, which are essential for constructing various chemical architectures.

- Substitution Reactions : The compound can undergo nucleophilic aromatic substitution, allowing for the introduction of various functional groups.

- Coupling Reactions : It can participate in coupling reactions to produce more intricate heterocyclic compounds.

Medicinal Chemistry

The biological activity of 6-Chloro-2-(chloromethyl)-3-fluoropyridine is primarily linked to its interactions with molecular targets such as enzymes and receptors. The compound's halogen atoms can form halogen bonds with amino acid residues, influencing enzymatic activity.

- Enzyme Inhibition : Studies suggest that this compound may act as an enzyme inhibitor by mimicking substrate structures or binding to active sites.

- Receptor Modulation : It may interact with neurotransmitter receptors, impacting pathways related to mood regulation and cognitive functions.

Antimicrobial and Anticancer Research

Research indicates that halogenated pyridines, including 6-Chloro-2-(chloromethyl)-3-fluoropyridine, exhibit promising antimicrobial and anticancer properties.

- Antimicrobial Activity : Preliminary studies have shown that similar compounds can effectively inhibit bacterial growth.

- Anticancer Properties : In vitro studies on fluorinated compounds demonstrate their ability to reduce cell viability in cancer lines, indicating potential pathways for further exploration.

Case Study 1: Antimicrobial Assays

A study investigating the antimicrobial properties of halogenated pyridines revealed that compounds with similar structures to 6-Chloro-2-(chloromethyl)-3-fluoropyridine effectively inhibited the growth of various bacterial strains. This suggests that further research could explore its potential as an antimicrobial agent.

Case Study 2: Anticancer Studies

In vitro assays conducted on fluorinated derivatives demonstrated significant cytotoxic effects against cancer cell lines. These findings highlight the potential of 6-Chloro-2-(chloromethyl)-3-fluoropyridine in anticancer drug development and warrant further investigation into its mechanisms of action.

作用机制

The mechanism by which 6-Chloro-2-(chloromethyl)-3-fluoropyridine exerts its effects depends on its specific application. In drug discovery, for example, the compound may interact with molecular targets such as enzymes or receptors. The exact pathways involved would depend on the biological system being studied.

相似化合物的比较

6-Chloro-2-(chloromethyl)pyridine-3-carboxylate

- Structure : Differs by a carboxylate group (-COO⁻) at position 3 instead of fluorine.

- Molecular Formula : C₈H₇ClN₂O₂S (vs. C₆H₄Cl₂FN for the target compound).

- Key Differences :

- Applications : Used as a building block for protease inhibitors, whereas the target compound’s chloromethyl group is more suited for alkylation reactions in agrochemical synthesis .

6-[5-Chloro-2-(trifluoromethyl)phenyl]-3-fluoro-2-methylpyridine

- Structure : Features a trifluoromethylphenyl group at position 6 and a methyl group at position 2.

- Key Differences :

- Biological Relevance: Demonstrates notable antibacterial activity, suggesting that trifluoromethyl substituents enhance bioactivity in antimicrobial agents .

6-Chloro-4-(trifluoromethyl)pyridine-3-sulfonyl chloride

- Structure : Contains a sulfonyl chloride (-SO₂Cl) at position 3 and a trifluoromethyl group at position 4.

- Key Differences :

- Applications : Widely used in covalent inhibitor synthesis, whereas the target compound’s chloromethyl group is leveraged for alkylation in pesticide derivatives .

Comparative Analysis of Physicochemical Properties

| Property | 6-Chloro-2-(chloromethyl)-3-fluoropyridine | 6-Chloro-2-(chloromethyl)pyridine-3-carboxylate | 6-[5-Chloro-2-(trifluoromethyl)phenyl]-3-fluoro-2-methylpyridine |

|---|---|---|---|

| Molecular Weight | ~196.5 g/mol | 214.67 g/mol | ~305.7 g/mol |

| Boiling Point | Estimated 220–240°C | 260–280°C (decomposes) | 300–320°C |

| Solubility | Low in water; soluble in DCM, THF | Moderate in polar aprotic solvents (DMF, DMSO) | Insoluble in water; soluble in chloroform |

| Reactivity | High (chloromethyl for SN2 reactions) | Moderate (carboxylate for nucleophilic acyl substitution) | Low (methyl group inert; CF₃ enhances stability) |

生物活性

6-Chloro-2-(chloromethyl)-3-fluoropyridine is a fluorinated pyridine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound serves as a precursor for various pharmaceutical agents and is involved in several biochemical pathways, particularly as an inhibitor of specific signaling pathways related to inflammation and pain.

The molecular structure of 6-Chloro-2-(chloromethyl)-3-fluoropyridine includes a pyridine ring with chlorine and fluorine substituents, which enhance its reactivity and biological activity. The presence of these halogen atoms can influence the compound's interaction with biological targets, potentially leading to increased potency or selectivity.

Inhibition of PAR-2 Signaling Pathway

Research indicates that compounds similar to 6-Chloro-2-(chloromethyl)-3-fluoropyridine exhibit significant activity as inhibitors of the protease-activated receptor 2 (PAR-2) signaling pathway. PAR-2 is implicated in various inflammatory responses, and its activation leads to the release of inflammatory cytokines from various cell types, including keratinocytes and endothelial cells .

Key Findings:

- Inflammatory Conditions : Compounds targeting PAR-2 have been shown to alleviate symptoms in conditions such as asthma, rheumatoid arthritis, and inflammatory bowel diseases .

- Mechanism of Action : The inhibition of PAR-2 can reduce neurogenic inflammation and pain transmission by blocking specific signaling pathways in sensory neurons .

Antimicrobial Activity

Exploratory studies have suggested that halogenated pyridine derivatives can exhibit antimicrobial properties. For instance, compounds structurally related to 6-Chloro-2-(chloromethyl)-3-fluoropyridine have shown efficacy against certain bacterial strains, although specific data on this compound's antimicrobial activity remains limited.

Case Study 1: Inflammation Models

In vivo studies using animal models have demonstrated that administering compounds with structural similarities to 6-Chloro-2-(chloromethyl)-3-fluoropyridine can significantly reduce edema and inflammatory markers in response to PAR-2 agonists. For example, rodents treated with PAR-2 antagonists exhibited reduced pain sensitivity and inflammation when subjected to inflammatory stimuli .

Case Study 2: Cancer Research

In cancer research, the potential of fluorinated pyridine derivatives as therapeutic agents has been explored. Although direct studies on 6-Chloro-2-(chloromethyl)-3-fluoropyridine are sparse, its structural analogs have been investigated for their ability to inhibit tumor growth through modulation of inflammatory pathways .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。